molecular formula C23H18N2O3S B317236 N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No.: B317236
M. Wt: 402.5 g/mol
InChI Key: PFJOEXZIYLVBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a naphthalene moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene derivative, followed by its coupling with an amine and subsequent reaction with a thiophene carboxylic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-thiophenecarboxamide is unique due to its specific combination of a naphthalene moiety and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-[(3-methoxynaphthalene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H18N2O3S/c1-28-20-14-16-6-3-2-5-15(16)13-19(20)22(26)24-17-8-10-18(11-9-17)25-23(27)21-7-4-12-29-21/h2-14H,1H3,(H,24,26)(H,25,27)

InChI Key

PFJOEXZIYLVBSB-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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